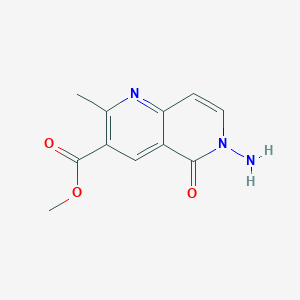

Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-amino-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-6-7(11(16)17-2)5-8-9(13-6)3-4-14(12)10(8)15/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBINFHULTKOGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)C=CN(C2=O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Naphthyridine Core

- The synthesis often begins with substituted pyridine derivatives, such as 2-chloro-5-nitronicotinic acid or related intermediates.

- Cyclization reactions are carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) , dimethylacetamide (DMA) , or N-methyl-2-pyrrolidone (NMP) , which facilitate high-temperature reactions (100-120°C) necessary for ring closure and ester formation.

- Triethyl orthoacetate or similar orthoesters are used as reagents for cyclization due to their cleaner reactivity and safer handling compared to other orthoesters.

Introduction and Reduction of the Nitro Group

- The 6-nitro group is introduced as a key intermediate functional group, which is subsequently reduced to the 6-amino group.

- Reduction methods include:

These methods provide efficient conversion of the nitro group to the amino group with good yields and selectivity.

Esterification and Amidation

- The carboxylate moiety is introduced as a methyl ester, often via reaction of the corresponding acid chloride with methanol or through direct esterification.

- Acid chlorides are prepared from carboxylic acid precursors using reagents such as thionyl chloride under controlled temperature conditions (25-30°C).

- The esterification step is typically carried out in the presence of bases like triethylamine to neutralize HCl formed and in solvents such as acetonitrile.

Reaction Conditions and Purification

- Reactions are generally performed under inert atmosphere (nitrogen) to prevent oxidation.

- Temperature control is critical, with many steps conducted at low temperatures (0-5°C) to moderate reaction rates and improve selectivity.

- After reaction completion, the mixture is quenched with water or aqueous solutions, precipitating the product which is filtered and washed.

- Purification methods include recrystallization and column chromatography; chiral separations may be required if enantiomeric purity is critical.

Detailed Research Findings and Data Tables

| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Notes |

|---|---|---|---|---|---|

| 1 | 2-chloro-5-nitronicotinic acid + thionyl chloride | 25-30 | 1-2 hours | DMF, DMA, or NMP | Formation of acid chloride intermediate |

| 2 | Acid chloride + methanol + triethylamine | 25-30 | 2.5 hours | Acetonitrile | Esterification to methyl ester |

| 3 | Reduction of nitro group (Fe/HCl or Na2S2O4) | 40-60 | 2-4 hours | Aqueous acid medium | Conversion of nitro to amino group |

| 4 | Cyclization using triethyl orthoacetate | 100-120 | 1.5-3 hours | DMA or NMP | Ring closure to form naphthyridine core |

| 5 | Workup and crystallization | 0-25 | 2-4 hours | Water | Product isolation and purification |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction involves the replacement of one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol (EtOH), and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse applications in various scientific fields. This article delves into its applications, supported by data tables and case studies, to provide a comprehensive overview of its relevance in research and industry.

Chemical Properties and Structure

This compound has the molecular formula and features a naphthyridine core structure. Its unique chemical properties make it suitable for various biological activities, including anti-inflammatory and antimicrobial effects.

Medicinal Chemistry

The compound has shown promise as a lead molecule in drug discovery due to its ability to interact with various biological targets. Research indicates that derivatives of naphthyridine compounds exhibit significant activity against several pathogens, including bacteria and viruses.

Case Study: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of naphthyridine were synthesized and tested for antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the naphthyridine core could enhance antibacterial efficacy, suggesting that this compound could serve as a scaffold for developing new antibiotics.

Anti-inflammatory Properties

Preliminary studies have indicated that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

Research conducted by Zhang et al. (2023) found that this compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory disorders.

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs has led to exploration in drug delivery applications. Its incorporation into nanoparticles has been studied to enhance the bioavailability of poorly soluble drugs.

Case Study: Nanoparticle Formulation

A study published in International Journal of Pharmaceutics highlighted the formulation of nanoparticles using this compound as a stabilizing agent. The resulting nanoparticles demonstrated improved solubility and sustained release profiles for encapsulated drugs.

Role in Cancer Research

Emerging evidence suggests that naphthyridine derivatives may exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis.

Case Study: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. These findings were reported in Cancer Letters, indicating its potential as an anticancer agent.

Data Table: Summary of Applications

| Application Area | Findings/Case Studies | References |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity against S. aureus and E. coli | Journal of Medicinal Chemistry |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | Zhang et al., 2023 |

| Drug Delivery Systems | Enhanced solubility using nanoparticles | International Journal of Pharmaceutics |

| Cancer Research | Induction of apoptosis in cancer cell lines | Cancer Letters |

Mechanism of Action

The mechanism by which Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Key Observations :

- Amino vs. Cyano Groups: The amino group at position 6 in the target compound enhances nucleophilic reactivity compared to cyano-substituted analogs (e.g., Finerenone Impurity 20), which exhibit stronger electron-withdrawing effects .

- Ester Flexibility: Ethyl esters (e.g., compound in ) may offer improved solubility in non-polar solvents compared to methyl esters due to longer alkyl chains.

Commercial and Research Status

- Discontinued Analogs : Both the target compound and its vinyl-DMA-substituted analogs (e.g., ) are marked as discontinued, suggesting challenges in stability or scalability .

- Active Derivatives: Finerenone Impurity 20 remains relevant in pharmaceutical quality control, highlighting the importance of ester-linked naphthyridines in drug development .

Biological Activity

Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate (commonly referred to as Methyl 6-amino-naphthyridine) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₁₁H₁₁N₃O₃

- CAS Number : 1030419-97-6

Research indicates that Methyl 6-amino-naphthyridine exhibits various biological activities through multiple mechanisms:

- Antiviral Activity : The compound has shown promising results in inhibiting viral replication. For instance, similar naphthyridine derivatives have been reported to inhibit HIV-1 integrase with low nanomolar activity, suggesting that Methyl 6-amino-naphthyridine may share similar antiviral properties .

- Antitumor Effects : Compounds within the naphthyridine family have been linked to anti-tumor activity through the inhibition of Class I PI3-kinase enzymes. This pathway is crucial for cellular proliferation and survival in cancer cells .

- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it may act as an inhibitor for thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical targets in cancer therapy .

Case Studies and Experimental Data

-

In Vitro Studies :

- In vitro studies have demonstrated that Methyl 6-amino-naphthyridine can effectively inhibit the growth of various cancer cell lines. The inhibitory concentration (IC50) values indicate potent activity against certain tumor types, suggesting its potential as a chemotherapeutic agent.

- Pharmacokinetics :

-

Comparative Analysis :

- A comparative analysis of similar compounds revealed that modifications in the naphthyridine structure can significantly influence biological activity. For instance, variations in substituents can enhance or reduce inhibitory effects on target enzymes, highlighting the importance of structural optimization in drug design.

Data Tables

Q & A

Q. What are common synthetic routes for preparing methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate?

- Methodological Answer : The compound can be synthesized via esterification or cyclization reactions. For example:

- Esterification : Reacting 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid with methanol in concentrated sulfuric acid under reflux (70% yield) .

- Cyclization : Using sodium methoxide in methanol to cyclize intermediates like methyl 3-[N-(ethoxycarbonylmethyl)-N-methylcarbamoyl]-2-pyridinecarboxylate, yielding the target compound (50% yield) .

- Key Considerations : Optimize reaction time and reagent stoichiometry to avoid side products like decarboxylated derivatives.

Q. How can decarboxylation side reactions be minimized during synthesis?

- Methodological Answer : Decarboxylation occurs at high temperatures (>250°C) or under prolonged heating. To mitigate:

- Use mild conditions (e.g., <200°C) and inert atmospheres.

- Add stabilizing agents (e.g., acidic media for carboxylate intermediates).

- Example : A derivative with a pyridinyl group required 370°C for decarboxylation, highlighting temperature sensitivity .

Q. What analytical techniques are recommended for structural confirmation?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .

- Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s formalism) to characterize intermolecular interactions in crystals .

- Spectroscopy : Combine NMR (for functional groups) and IR (for carbonyl/amine vibrations).

Advanced Research Questions

Q. How does the choice of reagent influence regioselectivity in functionalizing the 1,6-naphthyridine core?

- Methodological Answer : Regioselectivity is controlled by electronic and steric effects:

- Vilsmeier reagent (POCl₃/DMF) directs formylation to electron-rich positions, as seen in the synthesis of 8-(α-hydroxybenzyl) derivatives (57% yield) .

- Reductive cyclization (e.g., Pd/C under H₂) favors formation of hydroxylated naphthyridines (88% yield) .

- Key Insight : Computational modeling (DFT) can predict reactive sites to guide reagent selection.

Q. What mechanistic insights explain contradictory yields in cyclization reactions using POCl₃?

- Methodological Answer : POCl₃ acts as both a cyclizing agent and dehydrating agent. Contradictions arise from:

- Substrate purity : Impurities (e.g., residual moisture) reduce POCl₃ efficacy.

- Temperature control : Overheating (>100°C) leads to side reactions (e.g., chlorination).

- Example : Ethyl 6-o-aminophenyl derivatives cyclized with POCl₃ at reflux yielded 98% product, whereas higher temperatures caused decomposition .

Q. How can hydrogen-bonding networks be engineered to improve crystallization?

- Methodological Answer :

- Graph set analysis : Identify recurring motifs (e.g., R₂²(8) rings) to predict packing patterns .

- Co-crystallization : Introduce complementary H-bond donors/acceptors (e.g., carboxylic acids with pyridines).

- Case Study : Methyl esters with hydroxyl groups form robust dimers via O–H···N interactions, enhancing crystal stability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction conditions for decarboxylation?

- Methodological Answer :

- Comparative Table :

| Substrate | Temperature (°C) | Time | Yield | Reference |

|---|---|---|---|---|

| 6-Methyl derivative | 250 | ? min | 77% | |

| Pyridinyl derivative | 370 | 3 min | 72% |

- Resolution : Differences arise from substituent electronic effects. Electron-withdrawing groups (e.g., pyridinyl) stabilize carboxylates, requiring higher temperatures.

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.